4-Bromo-1-methyl-1H-1,2,3-triazole
Overview
Description
4-Bromo-1-methyl-1H-1,2,3-triazole is an organic compound with the molecular formula C₃H₄BrN₃ and a molecular weight of 161.99 g/mol . It is a heterocyclic compound containing a triazole ring substituted with a bromine atom at the 4-position and a methyl group at the 1-position. This compound is typically a solid at room temperature and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can form coordination complexes with transition metals, which may influence their interaction with biological targets .
Biochemical Pathways
Triazole compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability .
Result of Action
Triazole compounds are known to exhibit various biological activities, which suggests that they may have diverse cellular effects .
Action Environment
The action of 4-Bromo-1-methyl-1H-1,2,3-triazole can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, its solubility in water and organic solvents may influence its distribution in different environments .
Preparation Methods
4-Bromo-1-methyl-1H-1,2,3-triazole can be synthesized through several methods. One common synthetic route involves the bromination of 1-methyl-1H-1,2,3-triazole using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid . The reaction is typically carried out at a controlled temperature to ensure the selective bromination at the 4-position.
Another method involves the reaction of 1-methyl-1H-1,2,3-triazole with bromine in the presence of a catalyst such as iron(III) bromide . This method also yields this compound with high selectivity and purity.
Chemical Reactions Analysis
4-Bromo-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form various substituted triazoles.
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazole has several applications in scientific research:
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole can be compared with other triazole derivatives such as:
1-Methyl-1H-1,2,3-triazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-1-methyl-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
1,2,3-Triazole: The parent compound without any substituents, used as a basic building block in various chemical syntheses.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZFHDFPSNDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617801 | |
Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13273-53-5 | |
Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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